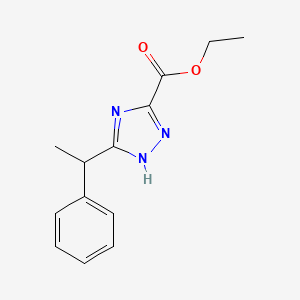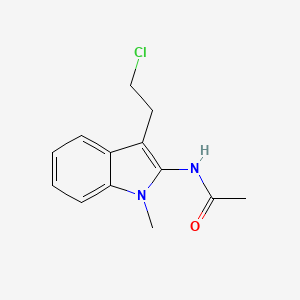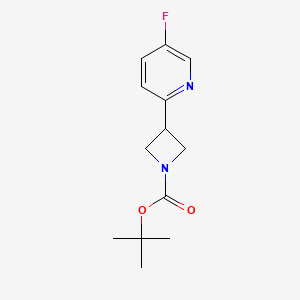![molecular formula C11H6ClFN4 B15066685 4-Chloro-1-(3-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B15066685.png)
4-Chloro-1-(3-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-(3-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-D]pyrimidines. This compound is characterized by the presence of a chloro group at the 4th position and a fluorophenyl group at the 1st position of the pyrazolo[3,4-D]pyrimidine core. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(3-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone or β-ketoester.
Cyclization: The resulting pyrazole intermediate undergoes cyclization with a suitable formamide derivative to form the pyrazolo[3,4-D]pyrimidine core.
Chlorination: The pyrazolo[3,4-D]pyrimidine core is then chlorinated at the 4th position using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Substitution: Finally, the chloro group is substituted with a 3-fluorophenyl group through a nucleophilic aromatic substitution reaction using 3-fluoroaniline in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-1-(3-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group at the 4th position can be substituted with different nucleophiles, such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides, typically in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield amino derivatives, while coupling reactions with boronic acids produce biaryl compounds.
Aplicaciones Científicas De Investigación
4-Chloro-1-(3-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, kinase inhibitor, and anti-inflammatory compound.
Biological Research: The compound is used in studies to understand its interactions with various biological targets, such as enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting specific diseases.
Chemical Biology: Researchers use it to probe biological pathways and mechanisms of action in cellular systems.
Mecanismo De Acción
The mechanism of action of 4-Chloro-1-(3-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets, such as kinases and enzymes. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating various cellular processes. For example, as a kinase inhibitor, it can block the phosphorylation of key proteins involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine: Lacks the fluorine atom on the phenyl ring, which may affect its biological activity and binding affinity.
4-Chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine: Has the fluorine atom at the para position instead of the meta position, potentially altering its chemical properties and interactions.
4-Chloro-1-(3-chlorophenyl)-1H-pyrazolo[3,4-D]pyrimidine: Contains a chlorine atom instead of a fluorine atom, which can influence its reactivity and biological effects.
Uniqueness
4-Chloro-1-(3-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine is unique due to the presence of both chloro and fluorophenyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances its lipophilicity and metabolic stability, while the chloro group facilitates various substitution reactions, making it a versatile compound for medicinal chemistry research.
Propiedades
Fórmula molecular |
C11H6ClFN4 |
|---|---|
Peso molecular |
248.64 g/mol |
Nombre IUPAC |
4-chloro-1-(3-fluorophenyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C11H6ClFN4/c12-10-9-5-16-17(11(9)15-6-14-10)8-3-1-2-7(13)4-8/h1-6H |
Clave InChI |
UIKSGLKKQDYWTQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)N2C3=C(C=N2)C(=NC=N3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B15066629.png)

![1-Isobutyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15066634.png)
![8-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B15066637.png)

![N-(3-{[tert-Butyl(dimethyl)silyl]oxy}-2-hydroxypropyl)acetamide](/img/structure/B15066658.png)



